

# Solubility of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide to the Solubility of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**

## Introduction

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** stands out as a versatile synthetic intermediate.[1][2][3] Its structure, featuring a pyrazole ring substituted with reactive amino and carbonitrile groups, makes it a valuable building block for more complex molecules with potential biological activity.[2] However, the successful progression of any compound from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, paramount among which is solubility.

Solubility is a decisive factor that governs a compound's journey through the drug development pipeline.[4] It directly influences bioavailability, dictates formulation strategies, and can be the source of unpredictable results in preclinical assays.[5][6][7][8] Poor aqueous solubility, in particular, is a persistent challenge that can lead to underestimated toxicity, diminished efficacy, and ultimately, the failure of an otherwise promising candidate.[7]

This guide provides a comprehensive technical overview of the solubility of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observations. We will explore the compound's intrinsic properties, dissect the environmental factors that modulate its

solubility, provide robust experimental protocols for its accurate determination, and discuss the practical implications of this data for researchers, scientists, and drug development professionals.

## Physicochemical Profile of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

A molecule's inherent structure is the primary determinant of its solubility.<sup>[6]</sup> The arrangement of functional groups, molecular weight, and crystal structure all contribute to the energy required to break the compound's solid-state lattice and solvate it. The key physicochemical properties of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	122.13 g/mol	<a href="#">[1]</a>
Appearance	Off-White Crystalline Solid	<a href="#">[1]</a> <a href="#">[9]</a>
Melting Point	221-223 °C	<a href="#">[9]</a>
Boiling Point	342.4 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[9]</a>
Density	1.321 g/cm <sup>3</sup>	<a href="#">[9]</a>
XLogP3 (Lipophilicity)	0.2	<a href="#">[1]</a>
Topological Polar Surface Area	67.6 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[10]</a>
Hydrogen Bond Donor Count	1 (from the amino group)	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3 (2 from pyrazole nitrogens, 1 from nitrile)	<a href="#">[1]</a>

**Expert Analysis:** The physicochemical profile offers critical insights. The high melting point suggests a stable crystal lattice with significant intermolecular forces, which must be overcome for dissolution to occur.<sup>[11]</sup> The low XLogP3 value of 0.2 indicates that the compound is not overtly lipophilic. The presence of one hydrogen bond donor and three acceptors, combined with a considerable Topological Polar Surface Area (TPSA), suggests a capacity for strong

interactions with polar solvents.<sup>[1][10]</sup> These competing characteristics—a stable solid form versus polar functional groups—underscore the necessity for empirical solubility testing under various conditions.

## Core Factors Influencing Solubility

The solubility of a pyrazole derivative is not an immutable constant but is modulated by several environmental and structural factors. Understanding these is key to manipulating and predicting its behavior in different experimental and physiological systems.

- Solvent Polarity: The choice of solvent is paramount. Pyrazole derivatives often exhibit greater solubility in polar organic solvents like ethanol, methanol, and DMSO compared to water.<sup>[12]</sup> Co-solvent systems can be employed to fine-tune the polarity of the medium to enhance solubility.<sup>[11]</sup>
- Temperature: For most solids, solubility is an endothermic process. Therefore, increasing the temperature generally increases the solubility of pyrazole derivatives by providing the thermal energy needed to overcome the crystal lattice energy.<sup>[11][12]</sup>
- pH of the Medium: The presence of the amino group and the basic nitrogen atoms in the pyrazole ring means that **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** will behave as a weak base.<sup>[13]</sup> Consequently, its aqueous solubility is expected to be highly pH-dependent. In acidic environments ( $\text{pH} < \text{pKa}$ ), the molecule will become protonated, forming a more soluble salt. As the pH increases above the  $\text{pKa}$ , the un-ionized, less soluble form will predominate.<sup>[14]</sup>
- Solid-State Properties: The high melting point indicates strong intermolecular interactions, such as hydrogen bonding and potentially  $\pi$ - $\pi$  stacking, within the crystal lattice.<sup>[11]</sup> This high lattice energy presents a significant barrier to dissolution that the solvent must overcome.

The interplay of these factors determines the ultimate solubility of the compound in a given system.

*Key factors influencing the solubility of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**.*

## Experimental Protocols for Solubility Determination

In drug discovery, solubility is assessed using two primary methodologies: kinetic and thermodynamic.[5][15]

- Kinetic Solubility: This high-throughput method is used in early discovery. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[6][16][17] While fast, it can sometimes overestimate solubility as it starts from a molecularly dissolved state.
- Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid compound in a solvent.[7][18] It is more time and resource-intensive but provides the gold-standard data required for lead optimization and preformulation.[16] The shake-flask method is the most reliable and widely used technique for this purpose.[5][19]

Given the need for accurate and definitive data for this guide, the following section details a robust, self-validating protocol for determining the thermodynamic solubility of **5-amino-1-methyl-1H-pyrazole-4-carbonitrile**, harmonized with ICH guidelines.[20][21][22]

## Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

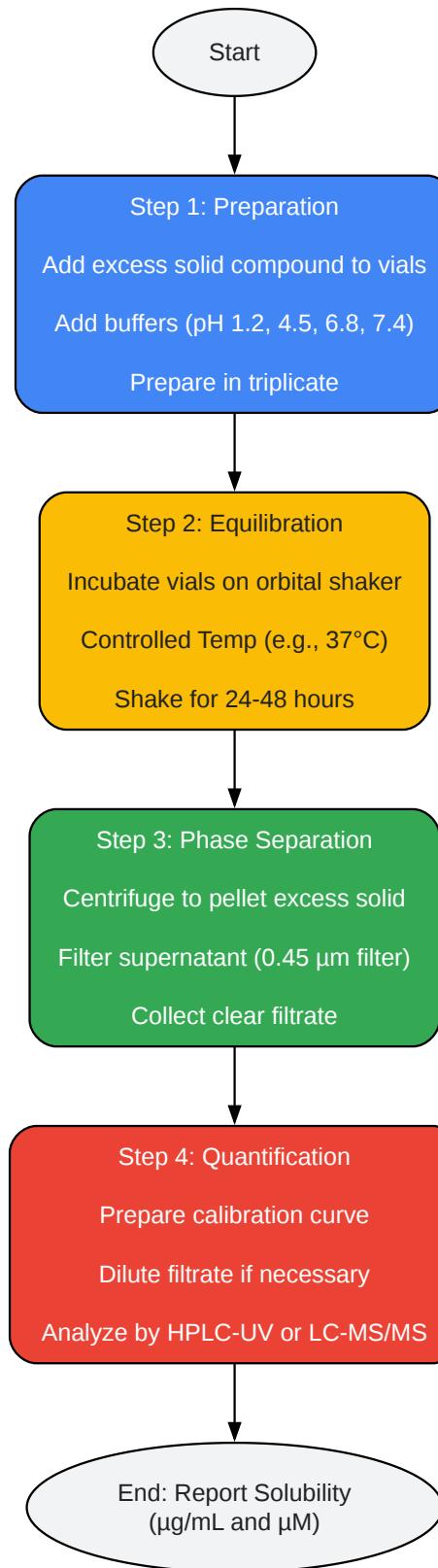
This protocol is designed to determine the aqueous solubility across a physiologically relevant pH range.

### 1. Materials and Reagents:

- **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** (solid powder)
- Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC-grade water, acetonitrile, and methanol
- Validated reference standard of the test compound
- Glass vials with screw caps

- Orbital shaker with temperature control (e.g., at  $37 \pm 1^\circ\text{C}$ )
- Centrifuge
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PVDF)
- Calibrated pH meter
- Analytical balance
- Validated HPLC-UV or LC-MS/MS system

## 2. Experimental Workflow:



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*Workflow for Thermodynamic Solubility Determination.*

### 3. Step-by-Step Methodology:

- Step 1: Sample Preparation
  - Add an excess amount of solid **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** to a series of glass vials. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation was reached. A starting point of ~2-5 mg per mL of buffer is often sufficient.
  - Pipette a precise volume (e.g., 1.5 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) into the vials.
  - Prepare each pH condition in triplicate to ensure reproducibility.[\[22\]](#)
  - Measure and record the initial pH of each solution.
- Step 2: Equilibration
  - Securely cap the vials and place them in an orbital shaker set to a constant temperature, typically 37°C to simulate physiological conditions.[\[20\]](#)[\[22\]](#)
  - Agitate the samples for a period sufficient to reach equilibrium, generally 24 to 48 hours.[\[5\]](#) [\[14\]](#) The presence of undissolved solid should be maintained throughout.
- Step 3: Phase Separation
  - After incubation, remove the vials and allow them to stand briefly.
  - Separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results. The preferred method is centrifugation followed by filtration of the supernatant.[\[5\]](#)[\[16\]](#)
  - Filter the supernatant through a chemically inert 0.45 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.
- Step 4: Sample Analysis and Quantification

- Measure and record the final pH of the filtrate to ensure the buffer capacity was maintained.[21][22]
- Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or methanol) and create a series of calibration standards by diluting it with the mobile phase.
- Analyze the calibration standards and the filtered samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[7][16][23] The method must be demonstrated to be linear, accurate, and precise.
- If the concentration of the filtrate is above the highest calibration standard, dilute it accurately with the respective buffer and re-analyze.
- Step 5: Data Reporting
  - Calculate the concentration of the compound in each sample using the calibration curve.
  - Report the average solubility and standard deviation for each pH condition in units of  $\mu\text{g/mL}$  and  $\mu\text{M}$ .

## Implications for Research and Drug Development

The solubility data generated for **5-amino-1-methyl-1H-pyrazole-4-carbonitrile** is not merely an academic exercise; it has profound practical consequences.

- Biopharmaceutics Classification System (BCS): Aqueous solubility data across the pH range of 1.2-6.8 is a core requirement for BCS classification, as defined by the ICH.[20][21] A drug is considered "highly soluble" when its highest dose strength dissolves in 250 mL or less of aqueous media over this pH range.[20][22] This classification determines whether a biowaiver (an exemption from *in vivo* bioequivalence studies) can be pursued, saving significant time and resources.[21]
- In Vitro Assay Performance: Undisclosed poor solubility can lead to compound precipitation in biological assays, resulting in inaccurate potency data and misleading structure-activity relationships (SAR).[6] Knowing the solubility limit in assay buffers is crucial for data integrity.

- Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a primary cause of poor oral bioavailability, limiting the therapeutic potential of a compound.[7]
- Formulation Strategy: If solubility is low, formulation scientists must employ enabling strategies. This could involve salt formation (if the compound has a suitable pKa), particle size reduction, or the use of co-solvents, surfactants, or complexing agents to create a viable drug product.[4][19]

## Conclusion

**5-amino-1-methyl-1H-pyrazole-4-carbonitrile** is a compound of significant interest due to its utility as a synthetic precursor. A thorough and early characterization of its solubility is an indispensable step in harnessing its full potential. This guide has detailed the intrinsic molecular properties that govern its behavior, the external factors that modulate it, and a robust, gold-standard protocol for its empirical determination. By understanding and applying these principles, researchers can generate reliable, high-quality data to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the path from chemical synthesis to therapeutic application. The scientific integrity of any drug development program is built upon a solid foundation of understanding such fundamental physicochemical properties.

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- To cite this document: BenchChem. [Solubility of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016549#solubility-of-5-amino-1-methyl-1h-pyrazole-4-carbonitrile>

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